molecular formula C9H9F2N B15322964 2-(2,3-Difluorophenyl)azetidine

2-(2,3-Difluorophenyl)azetidine

Cat. No.: B15322964
M. Wt: 169.17 g/mol
InChI Key: UXPCSZXIVKBXLE-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)azetidine is a small, nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 2,3-difluorophenyl group. Azetidines, four-membered saturated rings, are increasingly studied in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets compared to larger or more flexible rings.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(2,3-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-2-6(9(7)11)8-4-5-12-8/h1-3,8,12H,4-5H2

InChI Key

UXPCSZXIVKBXLE-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is efficient for producing functionalized azetidines, although it faces challenges due to the inherent reactivity of the starting materials.

Industrial Production Methods: Industrial production methods for azetidines often involve the polymerization of ring-strained nitrogen-containing monomers. These methods are optimized for large-scale production and involve precise control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The ring strain in the azetidine structure also contributes to its reactivity, enabling it to participate in various biochemical reactions .

Comparison with Similar Compounds

Positional Isomers of Difluorophenylazetidine

  • 2-(3,5-Difluorophenyl)azetidine (CID 55283267): Molecular Formula: C₉H₉F₂N (MW: 169.17 g/mol).
  • 3-[(3,4-Difluorophenyl)methyl]azetidine :

    • Molecular Formula : C₁₀H₁₁F₂N (MW: 183.20 g/mol).
    • Substitution Pattern : The 3,4-difluorophenyl group is attached via a methylene linker, altering spatial accessibility compared to direct ring substitution.
    • Physicochemical Properties : LogD (pH 7.4) = -0.74, suggesting moderate hydrophilicity, likely influenced by the methylene spacer.

Halogen-Substituted Analogs

  • 5-(2,3-Dichlorophenyl)-2-fluoropyridine :
    • Molecular Formula : C₁₁H₆Cl₂FN (MW: 262.08 g/mol).
    • Substitution Pattern : Chlorine atoms (larger, less electronegative than fluorine) introduce greater steric bulk and lipophilicity. This compound’s LogP is likely higher than difluorophenyl analogs, impacting solubility and membrane permeability.

Physicochemical Properties

Key differences in substitution patterns and halogen types significantly alter physicochemical behavior:

Compound Molecular Formula MW (g/mol) Substituent Positions LogD (pH 7.4) Key Features
2-(2,3-Difluorophenyl)azetidine* C₉H₉F₂N ~169.17 2,3-difluoro ~-0.3† Asymmetric substitution, moderate lipophilicity
2-(3,5-Difluorophenyl)azetidine C₉H₉F₂N 169.17 3,5-difluoro N/A Symmetrical, lower polarity
3-[(3,4-Difluorophenyl)methyl]azetidine C₁₀H₁₁F₂N 183.20 3,4-difluoro (methylene-linked) -0.74 Increased hydrophilicity due to spacer
5-(2,3-Dichlorophenyl)-2-fluoropyridine C₁₁H₆Cl₂FN 262.08 2,3-dichloro N/A High lipophilicity, steric bulk

*Inferred data; †Estimated based on structural analogs.

Research Findings and Implications

3,5-Difluoro symmetry may reduce dipole moments, favoring crystal packing (relevant in solid-state chemistry).

Metabolic Stability : Fluorine’s small size and high electronegativity mitigate oxidative metabolism, as seen in Goxalapladib’s design.

Conformational Rigidity : Azetidines restrict rotational freedom, improving binding affinity. For example, spiroazetidine derivatives achieve cis-diastereoselectivity in cycloadditions.

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